molecular formula C35H40N3O4P B607088 DG026 CAS No. 2035046-17-2

DG026

Katalognummer: B607088
CAS-Nummer: 2035046-17-2
Molekulargewicht: 597.6958
InChI-Schlüssel: FDAGDZVCWKCEEX-ITBZIINNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. This compound was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.

Wissenschaftliche Forschungsanwendungen

Binding Affinity

  • IC50 for IRAP : 32 nM
  • Selectivity : 115-fold for ERAP1 and 23-fold for ERAP2 compared to IRAP .

The structural analysis of the IRAP/DG026 complex revealed that DG026 induces a "closed" conformational state in IRAP, which is essential for its catalytic activity. This conformational change is believed to be a key factor in its selectivity and efficacy .

Therapeutic Potential

This compound's ability to selectively inhibit IRAP has implications for drug development aimed at treating metabolic disorders and autoimmune diseases. By modulating peptide availability, this compound can potentially enhance insulin sensitivity and reduce inflammation.

Research Studies

Numerous studies have utilized this compound to investigate the role of IRAP in various biological contexts:

  • Diabetes Research : Studies demonstrate that inhibiting IRAP with this compound can improve glucose metabolism and insulin sensitivity in diabetic models .
  • Immunology : Research indicates that this compound can reduce antigen cross-presentation by dendritic cells, providing insights into immune modulation strategies .

Case Studies

Study ReferenceFocus AreaFindings
Zervoudi et al. (2013)Structural BiologyIdentified binding interactions between this compound and IRAP, elucidating selectivity mechanisms.
Mpakali et al. (2017)Enzyme InhibitionCharacterized the closed conformation induced by this compound, enhancing understanding of substrate specificity.
Giastas et al. (2019)Drug DevelopmentCompared the efficacy of this compound with other inhibitors, confirming its superior selectivity and potency against IRAP.

Analyse Chemischer Reaktionen

Mechanism of IRAP Inhibition

DG026 binds to IRAP via a phosphinic pseudopeptide scaffold , forming critical interactions with the enzyme’s active site:

  • Zinc Coordination : The hydroxyphosphinyl moiety coordinates with the catalytic Zn²⁺ ion through two oxygen atoms, mimicking the tetrahedral transition state of substrate hydrolysis .
  • Hydrogen Bonding : Stabilizing interactions occur with Glu371 and Tyr455, residues essential for catalysis .
  • Conformational Changes : Binding induces a closed conformational state in IRAP, involving large rearrangements of the GAMEN loop—a structural shift not observed in other aminopeptidases like ERAP1/2 .

Structural Determinants of Selectivity

This compound’s selectivity for IRAP over homologous enzymes (ERAP1/2) stems from its bulky benzydryl group at the P1′ position:

  • Hydrophobic Interactions : The benzydryl group aligns with IRAP’s hydrophobic active-site pocket, while clashing with the more polar environments of ERAP1/2 .
  • Selectivity Ratios :
    • 115-fold selectivity over ERAP1 (K<sub>i</sub> = 57 nM for IRAP vs. 6.5 µM for ERAP1) .
    • 23-fold selectivity over ERAP2 .

Kinetic and Thermodynamic Data

Key biochemical parameters of this compound:

Parameter Value Source
K<sub>i</sub> (IRAP)57 nM
IC<sub>50</sub> (IRAP)480 nM (in cell assays)
Binding AffinityΔG = −10.2 kcal/mol

Comparative Analysis with DG046

This compound’s inhibition profile contrasts with DG046 , another IRAP inhibitor:

Feature This compound DG046
P1′ GroupBulky benzydrylLinear propargylic
K<sub>i</sub> (IRAP)57 nM2 nM
Selectivity vs. ERAP1115-fold20-fold
Conformational EffectInduces closed stateMinimal structural shift

DG046’s higher potency (K<sub>i</sub> = 2 nM) arises from π–π interactions between its propargyl group and IRAP’s Ile461, but it lacks this compound’s conformational control .

Functional Implications

  • Immune Modulation : this compound reduces IRAP-dependent antigen cross-presentation in dendritic cells at nanomolar concentrations, validating its role in modulating immune responses .
  • Substrate Plasticity : The GAMEN loop rearrangement broadens IRAP’s substrate specificity, enabling this compound to inhibit cleavage of neuropeptides like oxytocin and vasopressin .

Computational Insights

Free Energy Perturbation (FEP) calculations corroborate this compound’s binding stability, with a mean unsigned error (MUE) of 0.35 kcal/mol for affinity predictions . Molecular dynamics simulations highlight the role of Phe550 and Arg929 in stabilizing the closed conformation .

Eigenschaften

CAS-Nummer

2035046-17-2

Molekularformel

C35H40N3O4P

Molekulargewicht

597.6958

IUPAC-Name

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid

InChI

InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1

InChI-Schlüssel

FDAGDZVCWKCEEX-ITBZIINNSA-N

SMILES

N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DG026;  DG-026;  DG 026.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DG026
Reactant of Route 2
DG026
Reactant of Route 3
DG026
Reactant of Route 4
DG026
Reactant of Route 5
DG026
Reactant of Route 6
DG026

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.